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Efficacy and Safety Comparison of Leniolisib

The table below summarizes the long-term outcomes of leniolisib treatment from the OLE study and

compares its efficacy against standard of care (SoC) from an externally controlled analysis [1] [2].

Aspect
Findings from Leniolisib Open-Label Extension
(OLE) Study

Comparison vs. Standard of Care
(SoC)

| Study Details | • Patients (n): 37 [1] • Median Exposure: 102 weeks (approx. 2 years) [1] • Data Source:

Interim analysis of ongoing OLE (NCT02859727) [1] [2] | • Control: External control from ESID registry

[2] • Analysis: Externally controlled, long-term comparison [2] | | Key Efficacy Outcomes | • Reduced

Infections: Significant reduction in annualized infection rate (p=0.004) [1] • Lymphoproliferation:

Reduced lymphadenopathy and splenomegaly [1] • Immunophenotype: Normalization of lymphocyte

subsets (e.g., naïve B cells) and improved cytopenias [1] • IRT Use: 10 out of 27 patients reduced or

discontinued Immunoglobulin Replacement Therapy [1] | • Respiratory Infections: 66% lower annual rate

(Rate Ratio: 0.34; 95% CI: 0.19, 0.59) [2] • Serum IgM: Significant reduction vs. SoC (treatment effect:

-1.09 g/L; 95% CI: -1.78, -0.39; p=0.002) [2] | | Safety Profile | • Tolerability: Well-tolerated with exposure

up to 5 years [1] • Adverse Events (AEs): 87% experienced an AE; most were Grade 1-3, no Grade 4 AEs

related to treatment [1] • Serious AEs: One Grade 5 AE in a patient with severe comorbidities, determined to
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be unrelated to leniolisib [1] | Not applicable (SoC safety profile was not a focus of the comparative

analysis) |

Experimental and Methodological Details

For researchers, the key design elements and methodologies of the clinical trials are outlined below.

Trial Designs and Patient Populations

Open-Label Extension (OLE) Study (NCT02859727): This is a multinational, single-arm, ongoing
study assessing the long-term use of leniolisib [1]. Patients aged ≥12 years with genetically

confirmed APDS who completed a prior parent study (a dose-finding trial or a 12-week placebo-
controlled trial, NCT02435173) or had prior exposure to other PI3Kδ inhibitors were eligible [1]. In the

OLE, all participants received leniolisib 70 mg orally, twice daily [1].
External Control Study: This analysis compared long-term data from the leniolisib OLE study with

an external control cohort from the European Society for Immunodeficiencies (ESID) registry [2].
To ensure comparability, baseline characteristics between the two groups were balanced using

inverse probability of treatment weighting [2]. The endpoints were chosen based on a feasibility
assessment of available and comparable data from both sources [2].

Key Efficacy Assessment Methodologies

Lymphoproliferation: Measured as the percentage change from baseline in lymph node size
and spleen volume, assessed via magnetic resonance imaging (MRI) or computed tomography (CT)
[3] [4].

Immunological Biomarkers:
Lymphocyte Subsets: Immunophenotyping of peripheral blood cells via flow cytometry to

quantify proportions of naïve B cells, transitional B cells, and senescent T cells (e.g., CD57+).
This measures the drug's effect on correcting the underlying immune dysregulation [1] [3].

Serum Immunoglobulin M (IgM): Measured in g/L from blood samples. Reduction toward
normal levels indicates improved B-cell function and class-switching [2].

Infection Rates: The annualized rate of respiratory tract infections was calculated based on
investigator-reported adverse events of infection [1] [2].

PI3Kδ Pathway Suppression: In earlier phases, the pharmacodynamic effect was confirmed ex vivo
by measuring the reduction of phosphorylated AKT (pAKT) in patient B-cells after anti-IgM

stimulation, using flow cytometry [3].
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Leniolisib's Mechanism of Action

The following diagram illustrates the targeted mechanism of leniolisib in correcting the underlying

pathology of APDS.
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Conclusion for Research and Development

In summary, for researchers and drug development professionals, the long-term data for leniolisib

demonstrates:
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Sustained Efficacy: Leniolisib provides durable improvements in key clinical and immunological

hallmarks of APDS, including significant reduction in lymphoproliferation and infection rates over a
median of two years of treatment [1].

Favorable Safety: The safety profile remains manageable in the long term, with an absence of
severe treatment-related AEs that have been associated with other PI3Kδ inhibitors used in oncology

[1] [5].
Superiority Over SoC: Externally controlled analyses provide robust evidence that leniolisib is

superior to standard care in reducing infection burden and normalizing pathogenic immune
biomarkers [2].

These findings validate PI3Kδ inhibition as a viable precision medicine approach for APDS and may inform

the development of similar targeted therapies for other immune dysregulation diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Reliability Assessment & Statistical Comparison

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 5 Tech Support

https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s196992?utm_src=pdf-bulk
https://www.smolecule.com/products/s196992?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

